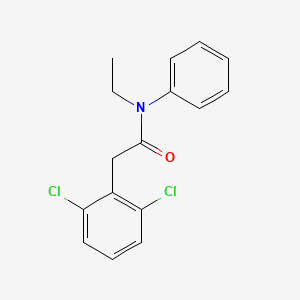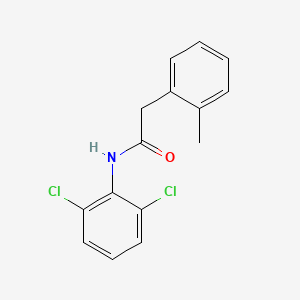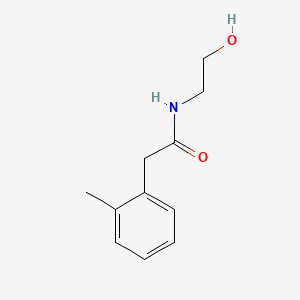
HISPOLON MONOMETHYL ETHER(P)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hispolon monomethyl ether is a derivative of hispolon, a polyphenolic yellow pigment isolated from Chinese mushrooms. The compound has the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hispolon monomethyl ether can be synthesized through the methylation of hispolon. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is typically carried out in an organic solvent such as acetone or methanol under reflux conditions .
Industrial Production Methods
Industrial production of hispolon monomethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity . The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Hispolon monomethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of hispolon monomethyl ether .
Applications De Recherche Scientifique
Hispolon monomethyl ether has a wide range of scientific research applications:
Mécanisme D'action
Hispolon monomethyl ether exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and STAT3.
Anticancer Activity: Hispolon monomethyl ether induces apoptosis in cancer cells by activating caspase pathways and inhibiting survival signaling pathways.
Comparaison Avec Des Composés Similaires
Hispolon monomethyl ether is compared with other similar compounds such as:
Hispolon: The parent compound, known for its antioxidant and anticancer properties.
Hispolon Pyrazole: A derivative with enhanced chemical stability and radioprotective effects.
Hispolon Monomethyl Ether Pyrazole: Another derivative with improved stability and bioactivity.
Hispolon monomethyl ether is unique due to its specific methylation, which enhances its stability and bioactivity compared to its parent compound and other derivatives .
Propriétés
Numéro CAS |
1924-25-0 |
|---|---|
Formule moléculaire |
C12H11N3O3 |
Poids moléculaire |
0 |
Synonymes |
HISPOLON MONOMETHYL ETHER(P) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B1180307.png)
